molecular formula C10H6F3N3O B1482580 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1924283-62-4

2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B1482580
CAS No.: 1924283-62-4
M. Wt: 241.17 g/mol
InChI Key: IKUGNMLVQZDUHT-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates a pyrazolyl-pyridine heterocyclic system, a privileged motif in drug discovery known for its ability to interact with diverse biological targets. The electron-deficient trifluoromethyl ketone group is a key functional feature, making this compound a potential electrophile in the design of enzyme inhibitors. Recent research on analogous nitroheterocyclic compounds, such as nitrothiophene-pyrazoline derivatives, has demonstrated substantial potential in developing new antituberculosis agents . These related compounds are believed to act as prodrugs, activated by specific bacterial nitroreductase enzymes like Ddn (deazaflavin dependent nitroreductase), leading to the generation of bactericidal metabolites . The presence of the nitrogen-rich heterocyclic system in this compound suggests potential for similar applications in infectious disease research. Furthermore, the molecular architecture is well-suited for constructing libraries of novel chemical entities. Researchers can leverage this compound as a versatile building block to develop new therapeutic candidates with improved aqueous solubility and enhanced drug-like properties, as demonstrated in the design strategies for anti-infective pyrazoline derivatives . Its primary value lies in its utility as a key intermediate for the synthesis of more complex molecules aimed at combating resistant bacterial strains and for probing novel mechanisms of action in biological systems.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-pyridin-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)7-5-15-16(6-7)8-3-1-2-4-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUGNMLVQZDUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C8H6F3N3OC_8H_6F_3N_3O. The structure features a trifluoroethyl group attached to a pyrazole ring substituted with a pyridine moiety. The presence of fluorine atoms is known to significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoroacetyl chloride in the presence of a base. The reaction conditions can vary, but generally include:

  • Reagents : Pyridine derivative, trifluoroacetyl chloride, base (e.g., triethylamine).
  • Solvent : Common solvents include dichloromethane or acetonitrile.
  • Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures for several hours.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed significant antiproliferative activity against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, suggesting apoptosis induction.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Apoptosis
HT-2912.3Cell Cycle Arrest
A54910.8Apoptosis

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Exhibited moderate inhibition, which suggests potential for treating neurodegenerative diseases.
EnzymeIC50 (µM)
Acetylcholinesterase25.4

Case Studies

  • Study on Antiproliferative Activity :
    A study published in Medicinal Chemistry assessed the antiproliferative effects of several fluorinated pyrazoles, including our compound. It was found that the introduction of trifluoromethyl groups significantly enhanced the activity against cancer cell lines compared to non-fluorinated analogs .
  • Mechanistic Insights :
    Another research article highlighted the role of fluorinated compounds in modulating cell signaling pathways involved in cancer progression. The study suggested that the trifluoromethyl group could alter membrane permeability and enhance cellular uptake, leading to increased cytotoxicity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Pyrazole Derivatives
Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2,2,2-Trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (Target) 1-Pyridin-2-yl; 4-trifluoroacetyl C₁₁H₈F₃N₃O 255.20* CF₃, pyridine
1-[5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one 1-Pyridin-2-yl; 5-methyl; 4-acetyl C₁₁H₁₁N₃O 201.22 Acetyl, pyridine
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one 1-Isopropyl; 4-trifluoroacetyl C₈H₉F₃N₂O 206.16 CF₃, aliphatic substituent
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 1-4-Nitrophenyl; 3,5-dimethyl C₁₃H₁₃N₃O₃ 259.27 Nitrophenyl, methyl

Notes:

  • The trifluoroacetyl group increases electron-withdrawing effects, improving metabolic stability and altering reactivity compared to non-fluorinated analogs like the acetyl group in .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Predicted) LogP (Estimated) Stability
Target Compound Low (lipophilic CF₃) ~2.5 High (CF₃ stabilizes)
1-[5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one Moderate ~1.8 Moderate
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one Very low ~3.0 High
1-(4-Nitrophenyl)-1H-pyrazol-4-yl Derivatives Low ~2.2 Moderate (nitro group)

Key Observations :

  • The trifluoro group in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to non-fluorinated analogs .
Table 3: Reported Bioactivities of Related Compounds
Compound Name Biological Activity Mechanism/Application Reference
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Antimicrobial Disrupts microbial membranes
Pyrazole-Thiazole Hybrids Anti-tubercular Inhibits mycobacterial enzymes
Trifluoroethyl Pyrazoles (e.g., ) Not reported (scaffolds) Used in agrochemicals

Inferences for Target Compound :

  • The trifluoroacetyl group could enhance resistance to enzymatic degradation, prolonging biological activity compared to acetylated analogs .

Commercial and Research Relevance

  • Availability : Trifluoroethyl pyrazoles are marketed by suppliers like American Elements and CymitQuimica, though the target compound may require custom synthesis .
  • Applications : Similar compounds are used in drug discovery (e.g., anti-tubercular agents in , antimicrobials in ), suggesting the target could be explored for oncology or infectious disease targets.

Preparation Methods

Direct Trifluoroacetylation of Pyrazole Derivatives

One common approach to synthesize trifluoromethyl ketones is the direct acylation of heterocycles with trifluoroacetylating agents. This involves:

  • Starting with 1-(pyridin-2-yl)-1H-pyrazole.
  • Reacting with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions.
  • Using a base such as triethylamine or pyridine to scavenge HCl formed during acylation.

This method benefits from straightforward reaction conditions and direct installation of the trifluoroacetyl group at the pyrazole C4 position.

Metal-Catalyzed Cross-Coupling Approaches

Given the complexity of the molecule, metal-catalyzed cross-coupling reactions offer a modular route:

  • Preparation of 4-halopyrazole bearing the N1-pyridin-2-yl substituent.
  • Cross-coupling with trifluoroacetyl equivalents or trifluoromethylated organometallic reagents (e.g., trifluoroacetyl zinc or copper reagents).
  • Palladium or copper catalysts facilitate the coupling under mild conditions.

This approach allows for late-stage functionalization and better control over regioselectivity.

Stepwise Synthesis via Trifluoromethylated Building Blocks

  • Synthesis of 2,2,2-trifluoroacetyl pyrazole intermediates.
  • Subsequent N1-substitution with 2-bromopyridine or pyridin-2-yl organometallic reagents.
  • This method leverages the availability of trifluoroacetyl pyrazole derivatives and pyridine coupling partners.

Detailed Research Findings and Reaction Conditions

Trifluoroacetylation Using Trifluoroacetyl Chloride

  • Reagents: Trifluoroacetyl chloride, base (e.g., triethylamine).
  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0°C to room temperature.
  • Yield: Moderate to good yields (50-80%) reported for similar heterocyclic substrates.
  • Notes: Careful control of temperature avoids over-acylation or decomposition.

Copper-Mediated Trifluoroacetylation

  • Copper(I) salts catalyze the coupling of 4-halopyrazole derivatives with trifluoroacetyl sources.
  • Trifluoroacetylation reagents include ethyl 2,2,2-trifluoroacetate or trifluoroacetyl zinc reagents.
  • Reactions performed under inert atmosphere, often in polar aprotic solvents.
  • This method provides better selectivity and functional group tolerance.

Late-Stage Functionalization via Difluoromethylation

  • Although primarily focused on difluoromethylation, recent advances in fluorination chemistry suggest potential adaptation for trifluoromethyl ketone synthesis.
  • Metal-catalyzed C–H activation and trifluoromethylation of pyrazole rings bearing pyridinyl substituents have been explored.
  • These methods allow direct functionalization without pre-functionalized halides.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Direct trifluoroacetylation 1-(pyridin-2-yl)-1H-pyrazole Trifluoroacetyl chloride, base 0°C to RT, DCM solvent 50-80 Simple, direct Sensitive to moisture, side reactions possible
Copper-catalyzed cross-coupling 4-halopyrazole with N1-pyridin-2-yl Cu(I) salts, trifluoroacetyl zinc Inert atmosphere, polar solvent 60-85 High selectivity, functional group tolerance Requires halogenated intermediates
Stepwise synthesis Trifluoroacetyl pyrazole + pyridinyl reagent Organometallic coupling reagents Varied, often mild 55-75 Modular, allows substitution control Multi-step, longer synthesis time
Late-stage C–H trifluoromethylation (potential) Pyrazole-pyridinyl substrate Metal catalyst, trifluoromethylation reagent Mild, catalytic Experimental Direct functionalization Limited scope, development stage

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one and its derivatives?

  • Methodology : The compound can be synthesized via condensation reactions using hydrazine derivatives and trifluoromethyl ketones. For example, refluxing 1-(pyridin-2-yl)-1H-pyrazol-4-yl ethan-1-one with trifluoroacetic anhydride in ethanol under acidic conditions (e.g., HCl) yields the target compound. Purification is achieved via crystallization from acetonitrile .
  • Key Steps :

  • Use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as nucleophiles.
  • Optimization of reaction time (2–4 hours) and temperature (70–80°C) for high yields .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection and refinement are performed using SHELX programs (e.g., SHELXL for refinement). The monoclinic space group P21/c is common for similar pyrazole derivatives, with unit cell parameters (e.g., a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, β ≈ 91.56°) .
  • Software : SHELXTL (Bruker AXS) or open-source SHELX suites for structure solution and refinement .

Q. What preliminary bioactivity screenings are recommended for this compound?

  • Methodology : Antimicrobial activity is assessed using agar diffusion or broth microdilution assays. Gram-positive bacteria (e.g., Bacillus mycoides) and fungi (e.g., Candida albicans) are common targets. MIC values (e.g., 62.5 mg mL⁻¹) are compared against controls like streptomycin .
  • Data Interpretation : Higher efficacy against Gram-positive bacteria may relate to cell wall permeability differences .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of trifluoromethylated pyrazole derivatives?

  • Methodology :

  • Catalyst Screening : Sodium ethoxide or DMF-POCl₃ (Vilsmeier reagent) for formylation .
  • Solvent Effects : Absolute ethanol or acetonitrile improves solubility and crystallization .
  • Temperature Control : Reflux at 70–80°C for 2 hours maximizes product formation .
    • Data Table :
ConditionYield (%)Purity (%)
Ethanol, 70°C, 2 h8595
Acetonitrile, RT, 4 h7290

Q. What mechanistic insights explain the biological activity of this compound against microbial targets?

  • Hypothesis : The trifluoromethyl group enhances lipophilicity, promoting membrane penetration. Pyrazole and pyridine moieties may inhibit enzymes like phospholipase A₂ or DNA gyrase .
  • Experimental Validation :

  • Enzyme Assays : Measure inhibition of C. albicans ergosterol biosynthesis.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to bacterial topoisomerases .

Q. How can crystallographic data resolve contradictions in structural assignments (e.g., tautomerism or isomerism)?

  • Methodology : Compare experimental SC-XRD data (e.g., bond lengths, angles) with computational models (DFT calculations). For example, the keto-enol tautomerism of the ethan-1-one group can be confirmed via hydrogen bonding patterns in the crystal lattice .
  • Case Study : A similar compound (C₂₀H₁₃ClN₂O₂S) showed unambiguous assignment of the pyrazole ring geometry using SHELXL-refined data .

Q. What strategies address discrepancies in bioactivity data (e.g., higher efficacy against Gram-positive vs. Gram-negative bacteria)?

  • Analysis Framework :

Membrane Permeability : Use fluorescence assays to quantify compound uptake in E. coli vs. B. mycoides.

Efflux Pump Inhibition : Test synergy with efflux inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .

  • Data Contradiction Example : Streptomycin controls may underperform compared to synthetic compounds due to resistance mechanisms .

Methodological Resources

  • Synthetic Protocols : Refer to Monatshefte für Chemie (2022) for step-by-step synthesis .
  • Crystallography : SHELXL tutorials (Sheldrick, 2015) for refinement best practices .
  • Bioactivity Assays : Follow CLSI guidelines for antimicrobial testing reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

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